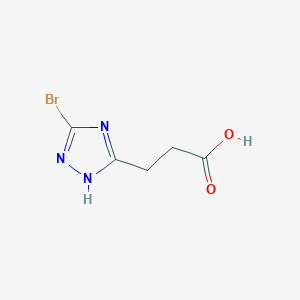

3-(3-Bromo-1H-1,2,4-triazol-5-YL)propanoic acid

Description

Properties

IUPAC Name |

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAOKOYUNZGSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679643 | |

| Record name | 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933690-20-1 | |

| Record name | 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Physicochemical Landscape of Substituted Triazole Propanoic Acids: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Foreword: The Strategic Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of activities, including antifungal (fluconazole), antiviral (ribavirin), and anticancer (anastrozole) agents.[1] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding, and defined dipole moment—make it an attractive component for molecular design.[2] This guide focuses on the strategic fusion of this potent heterocycle with the propanoic acid moiety. The propanoic acid scaffold is not merely a linker; it is a well-established pharmacophore in its own right, famously present in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][3]

The rationale for combining these two motifs is compelling: to create hybrid molecules that leverage the biological recognition of the propanoic acid group while using the triazole core as a stable, versatile platform for introducing diverse substituents. This allows for the fine-tuning of physicochemical properties and the exploration of novel structure-activity relationships (SAR). This document serves as a technical guide for researchers in drug development, providing a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds.

Synthetic Pathways: From Precursors to Final Compounds

The primary and most effective route to synthesizing 3,4,5-substituted 1,2,4-triazoles bearing a propanoic acid tail involves a cyclization reaction between substituted amidrazones and succinic anhydride.[3][4][5] This method is robust and allows for significant diversity, as the substituents on the final triazole ring are determined by the choice of the starting amidrazone.

Experimental Protocol: Synthesis via Amidrazone Cyclization

This protocol outlines the general procedure for the synthesis of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids.

Materials:

-

Substituted Amidrazone (e.g., N'-aryl-C-arylformamidrazone) (1.0 eq)

-

Succinic Anhydride (1.1 eq)

-

Toluene or other suitable high-boiling-point solvent

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve the starting amidrazone (1.0 eq) in a minimal amount of toluene.

-

Addition of Anhydride: Add succinic anhydride (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.

-

Purification: Collect the crude product by filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether or cold toluene) to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final substituted triazole propanoic acid.

-

Verification: Confirm the structure and purity of the final compound using NMR, HRMS, and melting point analysis.

Causality Behind Experimental Choices:

-

Succinic Anhydride: This is chosen as the source for the propanoic acid side chain. Its cyclic structure readily opens upon nucleophilic attack by the amidrazone, driving the initial acylation step, which is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.

-

High-Boiling Solvent (Toluene): The cyclization/dehydration step requires elevated temperatures to proceed efficiently. Toluene provides the necessary temperature for reflux while being relatively inert.

Below is a diagram illustrating the synthetic workflow.

Physicochemical Characterization: Validating Molecular Identity

Rigorous characterization is paramount to ensure the structural integrity and purity of the synthesized compounds before any biological evaluation. A multi-technique approach is standard practice.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[3]

-

¹H NMR: Provides information on the proton environment. Key diagnostic signals include a broad singlet for the carboxylic acid proton (COOH) typically observed far downfield (~12.2-12.3 ppm in DMSO-d₆), and signals for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain, which often appear as a singlet or a multiplet system around 2.7 ppm.[1][3]

-

¹³C NMR: Confirms the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid gives a characteristic signal around 173 ppm.[3] The methylene carbons appear further upfield (~20-31 ppm), while carbons of the triazole and other aromatic rings are found in the 120-160 ppm range.

-

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the compound's elemental formula.[3][4] It is the gold standard for confirming molecular weight.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A broad absorption band around 3000 cm⁻¹ indicates the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretch.[6][7]

-

Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the proposed molecular formula, providing further evidence of purity.[3]

-

Melting Point (m.p.): A sharp and defined melting point range is a reliable indicator of a compound's purity.[3]

Data Summary: Representative Characterization Data

The table below summarizes typical spectroscopic data for a representative compound, 3-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)propanoic acid.[1]

| Property | Observation | Interpretation |

| Appearance | White to off-white solid | Crystalline solid |

| Melting Point | 235–237 °C | Indicator of purity |

| ¹H NMR (DMSO-d₆) | δ 12.28 (sb, 1H), 8.54 (m, 2H), 7.59-7.63 (m, 3H), 7.47-7.52 (m, 2H), 7.25-7.29 (m, 2H), 2.73 (s, 4H) | Presence of COOH, aromatic, and propanoic -CH₂- protons |

| ¹³C NMR (DMSO-d₆) | δ 173.6, 156.1, 151.5, 150.5, 134.8, 134.3, 130.7, 130.7, 128.0, 122.1, 30.7, 20.7 | Confirms carbonyl, aromatic, and aliphatic carbons |

| HRMS [M+H]⁺ | m/z: 295.1196 | Matches calculated formula C₁₆H₁₅N₄O₂ (295.1195) |

Biological Activity & Structure-Activity Relationships (SAR)

The true value of this compound class lies in its biological potential. Studies have primarily focused on anti-inflammatory and antimicrobial activities, revealing intriguing structure-activity relationships.

Anti-inflammatory Potential

Several substituted triazole propanoic acids have demonstrated significant anti-inflammatory effects. In studies using peripheral blood mononuclear cells, these compounds were found to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) without showing toxicity.[4][5] This suggests a mechanism of action that involves modulating the immune response, a hallmark of many successful anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

The antimicrobial profile of these compounds is highly dependent on their substitution pattern.

-

Antibacterial Activity: The presence of the propanoic acid group has been observed to reduce antibacterial activity when compared to analogous compounds with an unsaturated (methacrylic or propenoic) acid moiety.[1][3] This suggests that the flexibility and saturation of the propanoic chain may be less favorable for interaction with bacterial targets compared to a more rigid, unsaturated linker.

-

Antifungal Activity: In contrast, certain triazole derivatives with propionamide (a related structure) side chains have shown excellent, broad-spectrum antifungal activity, particularly against Candida and Cryptococcus species.[8] The SAR analysis revealed that phenyl-propionamide side chains conferred greater potency than pyridinyl-propionamide analogues, highlighting the critical role of the terminal aromatic substituent.[8]

SAR Insights: How Structure Governs Function

The collective data allows us to derive key SAR principles for this class of molecules.

-

The Propanoic Acid Moiety: While essential for mimicking NSAIDs and exploring anti-inflammatory activity, its saturated nature may be detrimental to antibacterial potency.[1][3]

-

Substituents at R¹ (C5 of Triazole): The nature of this group is critical. Pyridyl substituents, for example, have been linked to increased antituberculosis activity.[3]

-

Substituents at R² (N4 of Triazole): This position significantly influences biological outcomes. The presence of aryl groups like phenyl or p-tolyl can confer beneficial anti-inflammatory effects.[4][5] The electronic nature of this substituent (e.g., electron-donating vs. electron-withdrawing) can fine-tune the overall properties of the molecule.

The following diagram illustrates the key points of the structure-activity relationship.

Conclusion and Future Outlook

Substituted triazole propanoic acids represent a versatile and promising class of compounds for drug discovery. The synthetic accessibility allows for the creation of diverse chemical libraries, while their physicochemical properties can be systematically modulated through substituent changes. The established anti-inflammatory potential warrants further investigation, particularly into their precise mechanism of action. While their broad-spectrum antibacterial activity may be limited by the saturated acid chain, opportunities exist in antifungal and antitubercular applications. Future work should focus on expanding the substituent diversity, exploring bioisosteric replacements for the carboxylic acid, and conducting in-vivo efficacy studies to validate the promising in-vitro results.

References

- Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI.

- Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed.

- Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. ResearchGate.

- Kaplaushenko, A., et al. (2019). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts. Current issues in pharmacy and medicine: science and practice.

- Wujec, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central.

- Zhang, L., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health.

- Various Authors. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Fuset, P., et al. (2015). 1,2,3-Triazole-Substituted Oleanolic Acid Derivatives: Synthesis and Antiproliferative Activity. MDPI.

- Gawad, J., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health.

- Shaukat, A., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research.

- Yang, G., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed.

Sources

- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. v3.pjsir.org [v3.pjsir.org]

- 8. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for 3-bromo-5-propyl-1,2,4-triazole derivatives"

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-propyl-1,2,4-triazole Derivatives

Foreword: The Analytical Imperative for 1,2,4-Triazole Scaffolds

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this specific chemical class. It moves beyond a mere listing of data to explain the underlying principles and the causal logic behind experimental choices. The protocols described herein are designed as self-validating systems to ensure the highest degree of confidence in your analytical outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy remains the cornerstone for the unambiguous structure elucidation of organic molecules.[3] For 3-bromo-5-propyl-1,2,4-triazole derivatives, both ¹H and ¹³C NMR are essential, with 2D techniques providing definitive connectivity information.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule.

Interpreting the Spectrum:

-

Propyl Group Signature : The 5-propyl group will present a classic signature: a triplet for the terminal methyl (CH₃) protons, a multiplet (typically a sextet) for the central methylene (CH₂) protons, and another triplet for the methylene protons adjacent to the triazole ring. The downfield shift of the latter is a direct consequence of the electron-withdrawing nature of the heterocyclic ring.

-

Triazole N-H Proton : The proton on the triazole nitrogen (N-H) is a key diagnostic signal. Its chemical shift can be highly variable and is often concentration and solvent-dependent. In DMSO-d₆, it typically appears as a broad singlet at a downfield position (e.g., δ 12-14 ppm) due to hydrogen bonding with the solvent.[4] This broadening is consistent with proton exchange and tautomerism, a characteristic feature of 1,2,4-triazoles.[5]

-

Aromatic/Substituent Protons : If the derivative includes other substituents (e.g., a phenyl ring), their characteristic signals will also be present, and their chemical shifts will be influenced by their position relative to the triazole core.

¹H NMR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality & Insights |

| NH (Triazole) | 12.0 - 14.5 (in DMSO-d₆) | Broad Singlet (br s) | N/A | Highly solvent-dependent. Disappears upon D₂O exchange, confirming its identity. Broadening indicates exchange.[4][5] |

| -CH₂ -CH₂-CH₃ (α to ring) | 2.7 - 3.1 | Triplet (t) | ~7.5 | Deshielded by the adjacent electron-withdrawing triazole ring. |

| -CH₂-CH₂ -CH₃ (β to ring) | 1.6 - 1.9 | Sextet / Multiplet (m) | ~7.5 | Shows coupling to both adjacent methylene and methyl groups. |

| -CH₂-CH₂-CH₃ (γ to ring) | 0.9 - 1.1 | Triplet (t) | ~7.5 | Least affected by the triazole ring, appearing in the typical aliphatic region. |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing a map of the carbon skeleton.

Interpreting the Spectrum:

-

Triazole Ring Carbons : Two distinct signals are expected for the C3 and C5 carbons of the triazole ring. The carbon bearing the bromine atom (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the propyl group (C5) will appear at a different chemical shift. These typically resonate in the δ 145-165 ppm range.[1][6]

-

Propyl Group Carbons : Three signals corresponding to the propyl chain carbons will be observed in the aliphatic region (typically δ 10-35 ppm).

¹³C NMR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Causality & Insights |

| C 3-Br (Triazole) | 145 - 155 | The bromine substituent directly influences the electronic environment of this carbon. |

| C 5-Propyl (Triazole) | 155 - 165 | The chemical shift is characteristic of a carbon in a five-membered heteroaromatic ring.[6] |

| -CH₂ -CH₂-CH₃ (α to ring) | 25 - 35 | Deshielded relative to the other propyl carbons due to proximity to the ring. |

| -CH₂-CH₂ -CH₃ (β to ring) | 20 - 25 | A typical aliphatic methylene carbon shift. |

| -CH₂-CH₂-CH₃ (γ to ring) | 10 - 15 | The terminal methyl carbon, typically the most upfield signal. |

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the purified derivative. The necessity for purity is paramount, as impurities will complicate the spectrum.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Causality : DMSO-d₆ is often the preferred solvent as it readily dissolves many polar triazole derivatives and is excellent for observing exchangeable protons like N-H.[4] CDCl₃ can also be used, but the N-H proton may be broader or exchange less readily.

-

-

Data Acquisition :

-

Acquire a standard 1D ¹H spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Self-Validation : If structural ambiguity exists, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) to confirm proton-proton coupling within the propyl chain, and HSQC/HMBC (¹H-¹³C correlation) to definitively assign which protons are attached to which carbons and to establish long-range connectivity, linking the propyl group to the C5 of the triazole ring.[7]

-

Visualization: NMR Connectivity Workflow

The following diagram illustrates how 2D NMR experiments validate the molecular structure.

Caption: 2D NMR workflow for connecting the propyl group to the triazole core.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[8]

Interpreting the Spectrum:

-

Molecular Ion (M⁺) Peak : The most critical feature for a brominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).[9] This pattern is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation Pathways : Under ionization conditions (e.g., Electron Ionization or Electrospray Ionization), the triazole ring can fragment in characteristic ways.[2]

-

Loss of Nitrogen (N₂) : A common fragmentation pathway for triazoles is the elimination of a molecule of nitrogen (N₂), resulting in a fragment ion [M-28]⁺.[2][10]

-

Ring Cleavage : Cleavage of the triazole ring can also lead to the loss of species like hydrocyanic acid (HCN), resulting in a fragment at [M-27]⁺.[2]

-

Loss of Propyl Group : Cleavage of the C-C bond can lead to the loss of the propyl radical (•C₃H₇), resulting in a fragment at [M-43]⁺.

-

MS Data Summary for 3-Bromo-5-propyl-1,2,4-triazole

| Ion/Fragment | m/z Value (approx.) | Key Characteristic | Insight Provided |

| [M+H]⁺ & [M+H+2]⁺ | 191.0 & 193.0 | Two peaks of ~1:1 intensity | Confirms molecular weight (190.04 g/mol ) and presence of one bromine atom.[9][11] |

| [M-N₂]⁺ | [M-28]⁺ | Loss of 28 Da | Characteristic fragmentation of the triazole ring.[2] |

| [M-HCN]⁺ | [M-27]⁺ | Loss of 27 Da | Alternative triazole ring cleavage pathway.[2] |

| [M-C₃H₇]⁺ | [M-43]⁺ | Loss of 43 Da | Indicates the presence and loss of the propyl substituent. |

Experimental Protocol: ESI-MS Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[12]

-

Sample Preparation :

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[12]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

-

Causality : Proper dilution is crucial to avoid saturating the detector and suppressing ionization.[13] The use of volatile solvents and additives like formic acid is essential for efficient ionization in ESI and to avoid contaminating the instrument.[12][14] Non-volatile salts or buffers must be rigorously excluded.[14]

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode. The triazole nitrogens are basic and will readily accept a proton to form [M+H]⁺.

-

Self-Validation : To confirm fragmentation pathways, perform tandem MS (MS/MS). Isolate the [M+H]⁺ isotopic cluster, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. This will confirm that fragments like [M-N₂]⁺ originate from the parent molecule.

-

Visualization: Key MS Fragmentation Pathways

Caption: Primary fragmentation pathways for 3-bromo-5-propyl-1,2,4-triazole in MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Interpreting the Spectrum:

-

N-H Stretch : A broad absorption band in the region of 3100-3250 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring.[6][15] Its broadness is due to intermolecular hydrogen bonding.

-

C-H Stretches : Sharp peaks between 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching vibrations of the propyl group's CH₂ and CH₃ units.[16]

-

C=N and N=N Stretches : The triazole ring itself gives rise to several characteristic stretching vibrations. Bands in the 1550-1600 cm⁻¹ and 1410-1530 cm⁻¹ regions are typically assigned to C=N and N=N stretching modes, which are diagnostic features of the ring system.[6][17]

-

C-Br Stretch : The vibration of the carbon-bromine bond is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹. This peak can sometimes be weak or obscured by other absorptions.

IR Data Summary for 3-Bromo-5-propyl-1,2,4-triazole Core

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Causality & Insights |

| N-H Stretch (H-bonded) | 3100 - 3250 | Medium, Broad | Characteristic of N-H groups in the triazole ring involved in H-bonding.[15] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Corresponds to the sp³ C-H bonds of the propyl group. |

| C=N / N=N Stretch | 1410 - 1600 | Medium-Strong | Diagnostic fingerprint for the 1,2,4-triazole heteroaromatic ring system.[6][17] |

| C-Br Stretch | 500 - 650 | Weak-Medium | Found in the low-frequency fingerprint region; confirms the C-Br bond. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation :

-

For solid samples, the KBr pellet method is standard. Mix ~1 mg of the finely ground derivative with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Causality : KBr is used because it is transparent in the mid-IR region and forms a solid matrix that holds the sample. It is crucial that the KBr is perfectly dry, as water has strong IR absorptions that can obscure the spectrum.

-

-

Data Acquisition :

-

Record a background spectrum of the pure KBr pellet or the empty sample compartment.

-

Place the sample pellet in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

-

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the triazole ring.

Interpreting the Spectrum: For 1,2,4-triazole derivatives, the primary absorption is typically found in the ultraviolet region, corresponding to π → π* transitions within the heteroaromatic ring. The exact position of the maximum absorption (λ_max) can be influenced by substituents and the solvent. Unsubstituted triazoles often show a strong absorption band around 205-215 nm.[18][19] The bromo and propyl substituents may cause minor shifts in this absorption. While not as structurally informative as NMR or MS, UV-Vis spectroscopy is invaluable for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the presence of the heteroaromatic chromophore.

UV-Vis Data Summary for 1,2,4-Triazole Core

| Electronic Transition | Typical λ_max (nm) | Solvent | Insight Provided |

| π → π* | 205 - 225 | Ethanol / Methanol | Confirms the presence of the conjugated π-electron system of the triazole ring.[6][18] |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation :

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical starting concentration is 10-20 mg/L.

-

Causality : The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU) to be quantitatively reliable.

-

-

Data Acquisition :

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Calibrate the spectrophotometer with the blank cuvette.

-

Scan the sample across the UV-Vis range (e.g., 190-400 nm) to record the absorption spectrum and identify the λ_max.

-

Conclusion: A Synergistic Approach to Structural Verification

No single analytical technique provides a complete picture. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods. The definitive proton and carbon framework from NMR, validated by the molecular weight and isotopic signature from MS, and corroborated by the functional group evidence from IR, provides an unassailable confirmation of the structure of 3-bromo-5-propyl-1,2,4-triazole derivatives. This rigorous, multi-faceted approach ensures the scientific integrity required for high-stakes research and development.

References

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- Al-Wahaibi, L. H., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- AIP Publishing. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 1832(1), 020015. [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Wikipedia. (n.d.). Sample preparation in mass spectrometry.

- Samir, A., et al. (2019). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Atmospheric Pollution Research, 10(10), 1593-1601.

- ResearchGate. (n.d.). FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),....

- ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]....

- ResearchGate. (n.d.). UV-vis spectra of triazole-containing brush polymers.

- LibreTexts Chemistry. (2022). Bonds to Common Heteroatoms- Nitrogen.

- The Royal Society of Chemistry. (2014). ¹H and ¹³C NMR Data for triazole 1. Supplementary Information.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.

- International Journal of Science and Research. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR, 5(3).

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ResearchGate. (n.d.). UV–Vis (A–C) and fluorescence spectra (D–F) of triazoles 5b–e,i in....

- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry.

- MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules.

- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Journal of the Faculty of Pharmacy of Ankara University. (n.d.).

- College of Saint Benedict / Saint John's University. (n.d.). ir nitrogen.

- National Center for Biotechnology Information. (n.d.). 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione. PubChem.

- Royal Society of Chemistry. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.

- ACS Publications. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- National Center for Biotechnology Information. (n.d.). 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole. PubChem.

- ResearchGate. (n.d.). a UV absorption spectrum of gas phase 1,2,3-triazole molecules in the....

- MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.

- YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. NPTEL.

- Royal Society of Chemistry. (n.d.). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.

- National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.

- LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms.

- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.

Sources

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 141831-71-2 | 3-Bromo-5-propyl-1H-1,2,4-triazole - Moldb [moldb.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. organomation.com [organomation.com]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. ijrpc.com [ijrpc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel 1,2,4-Triazole-Based Heterocyclic Compounds

Foreword

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry.[1] This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its remarkable stability, unique physicochemical properties, and capacity for hydrogen bonding allow it to interact with high affinity at the active sites of biological receptors.[2][3][4] This guide provides an in-depth exploration of the synthesis, characterization, and application of novel 1,2,4-triazole compounds, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The 1,2,4-Triazole Core: A Foundation for Pharmacological Diversity

The versatility of the 1,2,4-triazole ring is evident in its presence in numerous clinically approved drugs.[4] This scaffold is a key component in medications with a vast range of biological activities, including antifungal, anticancer, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][5][6][7] Well-known drugs such as the antifungal agents Fluconazole and Itraconazole, the antiviral Ribavirin, and the anticancer drug Letrozole all feature this essential heterocyclic core.[8][9][10][11] The polar nature of the triazole nucleus can enhance the solubility of a compound, significantly improving its pharmacological profile.[2][8] This inherent potential drives the continuous exploration of new synthetic routes to develop novel derivatives with enhanced efficacy and safety.[11]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The construction of the 1,2,4-triazole ring can be achieved through a variety of synthetic methodologies, ranging from classical named reactions to contemporary, highly efficient approaches.[12] The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for efficiency and scalability.

Classical Synthetic Foundations

Foundational methods for constructing the 1,2,4-triazole ring, such as the Pellizzari and Einhorn-Brunner reactions, remain relevant for their straightforwardness.[13]

-

Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide, typically with heating, to form a 3,5-disubstituted 1,2,4-triazole.[13] The reaction proceeds through an acyl amidrazone intermediate which then undergoes intramolecular cyclization.[13]

-

Einhorn-Brunner Reaction: This reaction provides a route to N-substituted triazoles through the reaction of hydrazines with diacylamines.

While historically significant, these methods often require harsh conditions, such as high temperatures, and may be limited in their substrate scope and yield.[12][13]

Modern & Efficient Synthetic Methodologies

Recent advancements in synthetic organic chemistry have provided more efficient, versatile, and environmentally benign methods for synthesizing 1,2,4-triazole derivatives.[14][15][16]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in classical reactions.[9][11][12] This technique provides a non-conventional, efficient, and sustainable alternative to conventional heating.[15]

-

Metal-Catalyzed Reactions: Transition metal catalysts, particularly copper, have enabled novel and highly efficient pathways for triazole synthesis.[17] For example, copper-catalyzed systems can facilitate the oxidative functionalization of C(sp3)-H bonds in amidines to construct 1,3-disubstituted 1,2,4-triazoles.[17] Other methods involve copper-catalyzed one-pot reactions from amides and nitriles through a cascade addition-oxidation-cyclization process.[18][19]

-

Multi-Component Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach by combining three or more reactants in a single synthetic operation to form complex products.[20][21] These strategies are advantageous for creating libraries of diverse compounds for high-throughput screening.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of novel 1,2,4-triazole compounds.

Caption: A generalized workflow for the discovery of novel 1,2,4-triazole compounds.

Experimental Protocol: Synthesis of a 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivative

This protocol describes a representative multi-step synthesis, adapted from methodologies used to create Schiff base precursors for antimicrobial screening.[5][22] The rationale is to first construct the core triazole thiol, which serves as a versatile intermediate for further functionalization.

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Rationale: This step creates a key nucleophile needed for the subsequent cyclization reaction.

-

Procedure: Dissolve potassium hydroxide (0.1 mol) in ethanol (90%, 50 mL). Cool the solution to below 10°C in an ice bath. Add hydrazine hydrate (0.1 mol) dropwise with stirring, followed by the slow addition of carbon disulfide (0.1 mol). Maintain the temperature below 10°C throughout the addition.

-

Continue stirring for 1 hour. Collect the precipitated product by filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

Step 2: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol

-

Rationale: This is the core cyclization step, forming the heterocyclic ring. The aromatic hydrazide provides the substituent at the 5-position.

-

Procedure: Reflux a mixture of potassium dithiocarbazinate (0.05 mol) and a substituted benzoic acid hydrazide (0.05 mol) in water (25 mL) for 4-6 hours, monitoring the evolution of hydrogen sulfide gas (use a fume hood).

-

The solution will become clear. Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure triazole thiol.

Step 3: Characterization

-

Rationale: To confirm the successful synthesis and purity of the target compound.

-

Procedure: Obtain the melting point. Characterize the compound using Infrared (IR) spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its molecular structure and mass.[23] For unambiguous structural determination, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.[24]

The Role of 1,2,4-Triazoles in Drug Action and Discovery

The therapeutic effects of 1,2,4-triazole derivatives are achieved by interacting with specific biological targets, primarily enzymes.[1] The nature and position of substituents on the triazole ring are critical in determining the compound's potency and selectivity.[25]

Primary Mechanisms of Action

Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51) The most well-documented mechanism for triazole-based antifungals is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4]

-

Causality: This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that maintains its integrity and fluidity.[1][26] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51.[1] This binding blocks the enzyme's function, leading to the depletion of ergosterol and the accumulation of toxic methylated sterols. This disruption of the cell membrane ultimately leads to fungal cell death.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Anticancer Activity: A Multi-Targeted Approach 1,2,4-triazole derivatives have emerged as promising anticancer agents that act through various mechanisms.[2][27]

-

Tubulin Polymerization Inhibition: Certain triazole compounds have been shown to inhibit the polymerization of tubulin, a key component of microtubules.[27][28] By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[28]

-

Kinase Inhibition: Many derivatives have been developed as inhibitors of protein kinases, such as EGFR and BRAF, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[27]

-

Aromatase Inhibition: Drugs like Letrozole and Anastrozole are potent aromatase inhibitors, blocking the synthesis of estrogens and are used in the treatment of hormone-dependent breast cancer.[8]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the biological activity of lead compounds. For 1,2,4-triazoles, the antimicrobial efficacy is highly dependent on the nature and position of substituents on the heterocyclic core.[25]

| Position | Substituent Type | Impact on Activity | Rationale | Reference |

| C3/C5 | Aromatic/Heteroaromatic Rings | Often crucial for activity | Provides key binding interactions (e.g., pi-stacking) with the target enzyme's active site. | [4] |

| C3/C5 | Electron-withdrawing groups (e.g., halogens, -CF₃) on phenyl rings | Generally enhances activity | Can improve membrane permeability and modulate electronic properties for stronger target binding. | [5][29] |

| N4 | Bulky substituents | Can enhance activity | May provide additional hydrophobic interactions within the binding pocket. | [25] |

| N4 | Alkyl chain length | Influences activity | Longer alkyl chains can sometimes decrease activity, suggesting an optimal size for the binding site. | [4] |

| Core Fusion | Fused heterocyclic systems (e.g., thiazolo[3,2-b]-1,2,4-triazole) | Can significantly increase potency | Creates a more rigid structure that may fit more precisely into the target's active site, and introduces new interaction points. | [24] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

-

Rationale: To quantitatively assess the antifungal potency of newly synthesized compounds against pathogenic fungal strains, providing essential data for SAR analysis.

-

Preparation: Prepare a stock solution of the synthesized 1,2,4-triazole compound in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test fungus (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) according to CLSI guidelines.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Reading Results: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can be compared to a standard antifungal drug like Fluconazole.

Future Perspectives and Conclusion

The field of 1,2,4-triazole chemistry continues to evolve, driven by the need for new therapeutics to combat drug resistance and emerging diseases.[5][30] Future research will likely focus on:

-

Molecular Hybridization: The design of hybrid molecules that incorporate the 1,2,4-triazole scaffold with other pharmacologically active moieties (e.g., quinolones, benzimidazoles) to create agents with dual mechanisms of action or enhanced potency.[4][24][31]

-

Green Chemistry: The increasing adoption of sustainable synthetic methods, such as sonochemical and mechanochemical approaches, to reduce environmental impact and improve efficiency.[15][32]

-

Targeted Drug Design: Leveraging computational tools like molecular docking to rationally design derivatives with improved selectivity for specific biological targets, thereby minimizing off-target effects and toxicity.[27][33]

References

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information.

- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). National Center for Biotechnology Information.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). National Center for Biotechnology Information.

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate.

- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed.

- Modern Strategies for Heterocycle Synthesis. (2020). MDPI.

- Anticancer Properties of 1,2,4-Triazoles. (2022). isres.org.

- 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. (2024). BPAS Journals.

- Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2007). PubMed.

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). ResearchGate.

- Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.

- 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Bentham Science.

- Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). Eurekaselect.

- Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae. (2020). RSC Publishing.

- Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (2022). Taylor & Francis Online.

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2007). MDPI.

- Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). ResearchGate.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Center for Biotechnology Information.

- synthesis of 1,2,4 triazole compounds. (2022). isres.org.

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Center for Biotechnology Information.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.

- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). MDPI.

- Antifungal Properties of 1,2,4-Triazoles. (2022). isres.org.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). National Center for Biotechnology Information.

- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.

- 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). International Journal of Pharmaceutical Sciences and Research.

- 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. (2020). PubMed.

- Modern advances in heterocyclic chemistry in drug discovery. (2016). PubMed.

- A Comprehensive review on 1, 2,4 Triazole. (n.d.). ResearchGate.

- REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). Jetir.org.

- 1,2,4-Triazole Sodium Salt. (2023). Tolyltriazole.net.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate.

- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2022). MDPI.

- 1,2,4‐Triazole‐based antifungal drugs. (2022). ResearchGate.

- Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia.

- (PDF) Modern Strategies for Heterocycle Synthesis. (2025). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 16. Modern advances in heterocyclic chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. isres.org [isres.org]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 19. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jetir.org [jetir.org]

- 21. researchgate.net [researchgate.net]

- 22. chemmethod.com [chemmethod.com]

- 23. Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. bpasjournals.com [bpasjournals.com]

- 26. isres.org [isres.org]

- 27. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

"tautomeric forms of 1,2,4-triazole derivatives in solution"

An In-Depth Technical Guide to the Tautomeric Forms of 1,2,4-Triazole Derivatives in Solution

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2][3] The functionality of these molecules is profoundly influenced by the subtle yet critical phenomenon of prototropic tautomerism, which dictates their three-dimensional structure, hydrogen bonding capabilities, and ultimately, their interaction with biological targets.[1][4] This guide provides a comprehensive exploration of the tautomeric equilibria of 1,2,4-triazole derivatives in solution. We delve into the fundamental principles governing these forms, the key factors that influence their delicate balance—including substituent, solvent, and pH effects—and the synergistic experimental and computational methodologies required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness a deeper understanding of triazole tautomerism for rational drug design.

Core Concepts: The Dynamic World of 1,2,4-Triazole Tautomers

Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This dynamic process results in an equilibrium between distinct isomeric forms. For a generic C-substituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton: the asymmetric 1H- and 2H-forms, and the symmetric 4H-form.[1][5][6]

Quantum chemical calculations and experimental data consistently show that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is the most stable form in both the gas phase and in solution, followed by the 2H- and the significantly less stable 4H-tautomer.[6][7] The higher stability of the 1H-form is often attributed to reduced repulsion between the lone pairs of adjacent nitrogen atoms compared to the 4H-form.[8]

However, the introduction of substituents dramatically alters this landscape. The equilibrium can shift, and in many derivatives, a mixture of 1H- and 2H-tautomers coexists in solution, while the 4H-form remains the least abundant in most neutral systems.[5]

Caption: Annular tautomeric equilibria in 1,2,4-triazole systems.

For derivatives such as 1,2,4-triazol-5-ones or their sulfur analogs, 1,2,4-triazole-5-thiones, the picture is further complicated by keto-enol or thione-thiol tautomerism, adding another layer of structural diversity.[1][9] Computational studies on 1,2,4-triazole-3-thione indicate the thione form is the most stable species.[1]

Key Factors Governing Tautomeric Equilibrium in Solution

The delicate balance between tautomeric forms is not static; it is dictated by a confluence of intramolecular and environmental factors. Understanding these influences is paramount for predicting and controlling the behavior of triazole derivatives in relevant biological and chemical systems.

The Decisive Role of Substituents

The electronic nature of substituents on the triazole ring is arguably the most powerful determinant of tautomeric preference.[5][10]

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or hydroxyl (-OH) groups tend to stabilize the 2H-tautomer . This stabilization arises from favorable electronic interactions between the substituent and the electron distribution within the triazole ring of that specific tautomer.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), carboxyl (-COOH), or formyl (-CHO) stabilize the 1H-tautomer .[5][7]

-

Intramolecular Interactions: The position of substituents can lead to secondary interactions that lock in a specific tautomeric form. For instance, an ortho-methoxy group on a phenyl ring attached to the triazole can form an intramolecular hydrogen bond, which significantly stabilizes one tautomer over others.[11][12] In contrast, for meta- and para-derivatives where such bonding is impossible, the degree of conjugation becomes the decisive factor.[12]

| Substituent Type at C3/C5 | Favored Tautomer | Rationale |

| Electron-Donating (-NH₂, -OH) | 2H-tautomer | Favorable intramolecular electronic interactions.[5] |

| Electron-Withdrawing (-NO₂, -COOH) | 1H-tautomer | Favorable intramolecular electronic interactions.[5] |

| Groups enabling H-bonding | Varies | Stabilization via intramolecular hydrogen bonds.[12] |

Caption: Influence of substituent electronic properties on tautomer stability.

Solvent Effects: The Environment Matters

The surrounding solvent medium can significantly modulate the tautomeric equilibrium by preferentially solvating one form over another.[1][13]

-

Polarity: Polar solvents tend to stabilize the tautomer with the larger dipole moment.

-

Hydrogen Bonding: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the triazole nitrogens and exocyclic functional groups. This can stabilize tautomers with more accessible hydrogen bond acceptor sites. For example, a low population of the 2H-1,2,4-triazole (~5%) can be observed in strongly polar solvents.[7]

The Impact of pH

The pH of the solution governs the protonation state of the triazole ring. As amphoteric molecules, 1,2,4-triazoles can be protonated in acidic media to form a 1,2,4-triazolium cation or deprotonated in basic media to form an anion.[14] These ionic species have their own unique electronic distributions and exist in equilibrium with the neutral tautomers, making pH a critical variable in biological systems.

An Integrated Approach to Tautomer Characterization

No single technique can unambiguously resolve tautomeric equilibria. A robust, self-validating system relies on the synergy between spectroscopic experiments and theoretical calculations.

Caption: Integrated workflow for the analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for studying tautomerism in solution, providing direct structural information.[1][15]

-

Causality: The chemical environment of each nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to the location of the mobile proton. A proton shift from N1 to N2 will alter the chemical shifts of all atoms in the ring. ¹⁵N NMR is particularly powerful as it directly probes the nitrogen atoms involved in the tautomeric exchange.[16]

-

Quantitative Analysis: By integrating the signals corresponding to each tautomer, their relative populations in solution can be determined. For systems in fast exchange, a single set of averaged signals is observed, and the chemical shifts can be compared to those of N-methylated derivatives, which serve as fixed models for each tautomer.[17]

Step-by-Step Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a precisely weighed sample of the 1,2,4-triazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). DMSO-d₆ is often preferred as its hydrogen-bond accepting nature can help resolve NH proton signals.

-

Acquisition of ¹H Spectra: Acquire a standard ¹H NMR spectrum. Observe the chemical shifts and integrals of the aromatic and NH protons. NH protons typically appear as broad signals at a low field (>10 ppm).[18]

-

Acquisition of ¹³C Spectra: Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the ring carbons (C3 and C5) are highly indicative of the tautomeric form.

-

Acquisition of ¹⁵N Spectra (Recommended): If available, acquire a ¹H-¹⁵N HSQC or HMBC spectrum. This directly correlates protons to the nitrogen atoms, providing unambiguous evidence of the proton's location.[18]

-

Data Interpretation: Compare the observed chemical shifts to literature values for similar systems or to computationally predicted shifts. For quantitative analysis of slow-exchange equilibria, integrate the distinct signals for each tautomer.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method for studying electronic transitions, which differ between tautomers.[1]

-

Causality: Each tautomer possesses a unique conjugated system (chromophore), resulting in a distinct UV-Vis absorption spectrum. Changes in the equilibrium due to solvent or pH variations can be monitored by observing shifts in absorption maxima (λ_max).[19]

-

Synergy with Theory: While assigning a structure based solely on a UV-Vis spectrum is difficult, its true power emerges when experimental spectra are compared with spectra simulated for the most stable tautomers predicted by quantum chemistry.[5][8][12]

Step-by-Step Protocol: pH-Titration Monitored by UV-Vis

-

Stock Solution: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

-

Sample Measurement: In a cuvette, mix a small aliquot of the stock solution with a buffer of a specific pH. Ensure the final concentration is appropriate for UV-Vis measurement.

-

Spectral Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.

-

Repeat: Repeat steps 3 and 4 for each buffer solution across the entire pH range.

-

Data Analysis: Plot the absorbance at key wavelengths against pH. The resulting titration curve can be used to identify isosbestic points (indicating a two-species equilibrium) and determine pKa values.

Computational Chemistry

Theoretical modeling is an indispensable partner to experimental work, providing insights into the intrinsic stability of tautomers and aiding in spectral interpretation.[4][8]

-

Causality: Methods like Density Functional Theory (DFT) can calculate the relative electronic or free energies (ΔE or ΔG) of all possible tautomers.[1] This allows for a prediction of their relative populations.

-

Solvent Modeling: To accurately reflect solution-phase behavior, calculations must include a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, which accounts for the bulk electrostatic effects of the solvent.[5][13]

-

Protocol: The standard procedure involves geometry optimization and frequency calculation for each tautomer using a chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) in the desired solvent model.[8] Subsequent calculations, like Time-Dependent DFT (TD-DFT), can simulate UV-Vis spectra for comparison with experimental results.[8]

Consequence and Application in Drug Development

The tautomeric form of a 1,2,4-triazole drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.[1][4]

-

Drug-Receptor Interactions: Different tautomers present distinct hydrogen bond donor/acceptor patterns and three-dimensional shapes. The predominant tautomer in the physiological environment is the one that will interact with the target enzyme or receptor. An incorrect assumption about the tautomeric form can lead to flawed structure-activity relationship (SAR) models and misguided optimization efforts.[1]

-

Physicochemical Properties: Tautomerism directly influences key properties like lipophilicity (LogP), solubility, and pKa. These factors govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, the antifungal drug fluconazole, which contains two 1,2,4-triazole rings, owes its efficacy and pharmacokinetic profile to the specific properties endowed by its heterocyclic moieties.[20][21]

Conclusion

The tautomerism of 1,2,4-triazole derivatives is a complex equilibrium governed by a delicate interplay of substituent electronics, solvent interactions, and pH. The prevalence of this scaffold in modern medicine necessitates a rigorous and multi-faceted approach to characterization, combining the strengths of high-resolution NMR, sensitive UV-Vis spectroscopy, and predictive quantum chemical calculations. A thorough understanding and strategic control of tautomeric forms are essential for the successful design and development of next-generation therapeutics, ensuring that the intended molecular structure is the one engaging with the biological target to elicit the desired therapeutic effect.

References

- Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate.

- Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study.The Journal of Physical Chemistry A. ACS Publications.

- Substituent Effects on Triazole Tautomerism. Scribd.

- Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed.

- Solvent and substituent effects on the electronic structures of triazoles: computational study.Molecular Simulation. Taylor & Francis Online.

- Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives.Orbital: The Electronic Journal of Chemistry.

- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. CoLab.

- (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.

- Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.Egyptian Journal of Chemistry.

- 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds.Magnetic Resonance in Chemistry. Wiley Online Library.

- Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library.

- Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole.The Journal of Organic Chemistry. ACS Publications.

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.International Journal of Pharmaceutical Sciences and Research.

- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.Molecules. MDPI.

- Triazole isomers and tautomer forms of 1,2,4‐triazole. ResearchGate.

- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India.

- 1,2,4-Triazole. Wikipedia.

- 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar.

- Tautomeric forms of 1,2,4‐triazole. ResearchGate.

- Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. R Discovery.

- Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study.The Journal of Physical Chemistry. ACS Publications.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH).

- The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate.

- Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. ResearchGate.

- Recent developments in the chemistry of 1H- and 4H-1,2,4-triazoles. ResearchGate.

- A Comprehensive review on 1, 2,4 Triazole.International Journal of Pharmaceutical Research and Applications.

- Chemistry of 1, 2, 4-Triazole: A Review Article.International Journal of Science and Research (IJSR).

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic.Dalton Transactions. Royal Society of Chemistry.

- Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes.Dalton Transactions. Royal Society of Chemistry.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers in Chemistry.

- An insight on medicinal attributes of 1,2,4-triazoles.European Journal of Medicinal Chemistry. National Institutes of Health (NIH).

- A Review on 1, 2, 4 - Triazoles.Journal of Advanced Pharmacy Education and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 15. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 16. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]

- 17. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 18. dspace.ncl.res.in [dspace.ncl.res.in]

- 19. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Bromo-Triazole Compounds

Introduction: The Critical Role of Bromo-Triazoles in Modern Drug Discovery

Bromo-triazole moieties are privileged structures in medicinal chemistry, integral to a wide array of therapeutic agents due to their unique chemical properties. The incorporation of a bromine atom onto the triazole scaffold can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Triazole-based compounds are known for their diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[1] The bromine substituent can further enhance these activities or provide a handle for further synthetic modifications. However, the successful development of any bromo-triazole-based drug candidate is fundamentally dependent on two critical physicochemical parameters: solubility and stability.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the solubility and stability profiles of bromo-triazole compounds. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices and provides detailed, field-proven protocols for generating robust and reliable data.

Section 1: Unraveling the Solubility of Bromo-Triazole Compounds

A compound's therapeutic efficacy is contingent upon its ability to be absorbed and reach its site of action, processes that are intrinsically linked to its solubility. For orally administered drugs, poor aqueous solubility is a major impediment to achieving adequate bioavailability.[2]

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a bromo-triazole compound is a function of the interplay between its intrinsic properties and the characteristics of the solvent.

-

Impact of the Bromine Atom: The introduction of a bromine atom generally increases the lipophilicity (logP) of the triazole core, which can decrease its aqueous solubility.[3] However, it can also introduce favorable interactions with certain organic solvents.

-

The Triazole Ring's Contribution: The triazole ring itself, with its nitrogen atoms, can participate in hydrogen bonding, contributing to solubility in polar solvents.[4] The inherent polarity of the triazole moiety can help to offset the lipophilic contribution of the bromine atom, leading to a nuanced solubility profile.[4]

-

Solvent Polarity and Hydrogen Bonding: Polar solvents like methanol and ethanol can engage in hydrogen bonding with the triazole nitrogens, facilitating dissolution. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are also effective due to dipole-dipole interactions.[5][6]

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[7] This technique measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of a bromo-triazole compound in various solvents.

Materials:

-

Bromo-triazole compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

-

Analytical balance